ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
The iodine molecule is known to catalyze two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic phsi particles as an intermediate product of the oxidative coupling reaction .
Biochemical Pathways
Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with benzylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Hydroxylated pyrazole derivatives.
Substitution: Pyrazole derivatives with substituted benzyl groups.
Scientific Research Applications
Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-phenyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
- Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
- Ethyl 2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-benzyl-3-oxo-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJJPVHBRLKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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